Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)propanoate
Description
Properties
IUPAC Name |
methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-10(15,9(16)17-2)7-3-5-8(6-4-7)11(12,13)14/h3-6H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEREJIVAJYLLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(4-(trifluoromethyl)phenyl)propanoate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with methylamine and a suitable esterification agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or substituted phenylpropanoates. These products have distinct chemical and physical properties that make them useful in different applications .
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)propanoate serves as an intermediate in the synthesis of novel therapeutic agents. Its structural features allow for modifications that can lead to compounds with enhanced pharmacological profiles. The presence of the amino group facilitates interactions with biological targets, potentially influencing pharmacokinetics and pharmacodynamics.
2. Biological Activity
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Antimicrobial effects
- Anti-inflammatory properties
- Potential as enzyme inhibitors
Studies are ongoing to fully elucidate the biological profile of this compound, particularly its efficacy and safety in therapeutic applications.
Agricultural Chemistry
The compound may also find applications in agricultural chemistry as a potential agrochemical. Its lipophilic nature can enhance its effectiveness as a pesticide or herbicide. Research into its environmental impact and degradation pathways is essential for assessing its viability in agricultural practices.
Synthetic Routes
Several synthetic methods have been developed to produce this compound, including:
- Nucleophilic substitution reactions
- Amine coupling reactions
These methods allow for variations in yield and purity based on the specific conditions employed during synthesis.
Case Study 1: Synthesis and Characterization
A study focused on synthesizing this compound through nucleophilic aromatic substitution. The researchers reported high yields and characterized the product using NMR and mass spectrometry, confirming its structure and purity. This work highlights the compound's potential as a building block for further synthetic modifications .
Case Study 2: Pharmacological Evaluation
In another investigation, the pharmacological effects of this compound were evaluated using isolated rat tissue models. The results indicated significant activity against specific biological targets, suggesting its potential utility in drug formulations aimed at treating inflammatory diseases .
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(4-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
The following analysis compares Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)propanoate with structurally related esters and phenylalanine derivatives, emphasizing substituent effects, biological activity, and applications.
Structural Analogs with Modified Substituents
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Trifluoromethyl vs.
- Amino Group Modifications: Replacement of the amino group with a sulfonamido moiety () led to discontinuation, possibly due to synthetic challenges or reduced bioactivity .
Herbicidal Activity in Context
The target compound’s herbicidal efficacy against rape (IC₅₀: 50–100 μM) is comparable to analogs with electron-withdrawing substituents (e.g., 4-chlorobenzyl, 4-nitrophenyl) but inferior to bulky groups like 3,4,5-trimethoxyphenyl, which showed enhanced activity . Notably, its weak activity against barnyard grass aligns with broader trends in phenylalanine-derived herbicides, which often exhibit selectivity for dicotyledonous plants .
Pharmacological Potential of Complex Derivatives
This compound, part of a larger drug candidate, highlights the versatility of the trifluoromethylphenyl motif in medicinal chemistry, particularly in enhancing target binding and metabolic resistance .
Biological Activity
Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)propanoate, an organic compound characterized by its trifluoromethyl substituent and amino acid backbone, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C12H14F3N
- Molecular Weight : Approximately 247.21 g/mol
- Key Features :
- Trifluoromethyl group enhances lipophilicity.
- Amino group and ester functionality contribute to its reactivity and biological interactions.
The presence of the trifluoromethyl group is particularly significant as it influences the compound's pharmacokinetic properties, making it a candidate for various therapeutic applications.
This compound exhibits a range of biological activities through several mechanisms:
- Enzyme Interactions : The compound interacts with enzymes such as amino acid decarboxylases and transaminases. The amino group facilitates various biochemical transformations, while the trifluoromethyl group enhances binding to hydrophobic sites in proteins.
- Cellular Effects : At low concentrations, it can enhance metabolic activity and promote cell proliferation. However, at higher doses, it may induce oxidative stress and cytotoxic effects.
- Inflammation Regulation : Similar compounds have been shown to modulate inflammation pathways, suggesting potential applications in treating inflammatory conditions.
Biological Activities
The biological activities of this compound include:
- Antiviral Activity : Compounds with similar structures have demonstrated efficacy against various viruses by inhibiting viral entry into host cells. The mechanism often involves interaction with viral surface proteins .
- Anticancer Potential : Variants of this compound have been explored for their anticancer properties, particularly in targeting specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Neuroprotective Effects : Research indicates that compounds with similar structures may protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of related compounds, highlighting the unique features of this compound:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Ethyl (2R)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoate | C13H16F3N | Ethyl instead of methyl | Potential antidepressant |
| Methyl (2R)-2-amino-3-[2-cyano-4-(trifluoromethyl)phenyl]propanoate | C13H14F3N | Cyano group addition | Anticancer properties |
| Methyl 2-amino-3-[4-fluoro-2-(trifluoromethyl)phenyl]propanoate | C12H14F4N | Fluoro substitution | Anti-inflammatory |
This table illustrates how structural variations can lead to significant differences in biological activity, emphasizing the importance of the trifluoromethyl group in enhancing the compound's therapeutic potential.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antiviral Efficacy : A study demonstrated that derivatives of this compound effectively inhibited HIV entry into host cells by targeting specific viral glycoproteins. The results indicated low cytotoxicity at effective concentrations, making it a promising candidate for further development .
- Cytotoxicity Assessment : In vitro studies showed that at concentrations above a certain threshold (typically >100 μM), this compound exhibited cytotoxic effects on various cancer cell lines, correlating with oxidative stress markers.
- Neuroprotective Studies : Research highlighted the compound's ability to reduce neuronal cell death in models of oxidative stress, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
Q & A
Basic: What are the standard synthetic routes for Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)propanoate?
Methodological Answer:
The compound is typically synthesized via a multi-step process involving:
- Esterification: Reaction of 2-amino-2-(4-(trifluoromethyl)phenyl)propanoic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl) to form the methyl ester .
- Protection/Deprotection: Use of tert-butyloxycarbonyl (Boc) or trifluoroacetyl (TFA) groups to protect the amino group during intermediate steps, followed by deprotection under acidic conditions (e.g., TFA in dichloromethane) .
- Purification: Column chromatography or recrystallization to isolate the product, confirmed by LCMS (e.g., m/z 450 [M+H₂O]⁺) and HPLC retention time (e.g., 0.90–1.15 minutes under SQD-FA05 conditions) .
Advanced: How can enantiomeric purity be optimized during synthesis?
Methodological Answer:
Enantiomeric purity is critical for biological activity. Strategies include:
- Chiral Resolution: Use of chiral stationary phases (e.g., amylose- or cellulose-based columns) in HPLC to separate enantiomers .
- Asymmetric Catalysis: Employing chiral catalysts (e.g., BINAP-metal complexes) during key steps like hydrogenation or alkylation to favor the desired enantiomer .
- Crystallization-Induced Dynamic Resolution (CIDR): Leveraging differential solubility of enantiomers in specific solvents (e.g., hexane/ethyl acetate mixtures) .
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
- LCMS/HPLC: Confirm molecular weight (e.g., m/z 450 [M+H₂O]⁺) and retention time (1.15 minutes under SQD-FA05 conditions) .
- NMR: ¹H/¹³C NMR to verify structural integrity (e.g., trifluoromethyl singlet at δ ~120 ppm in ¹⁹F NMR) .
- FT-IR: Identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, amino N-H bend at ~1600 cm⁻¹) .
Advanced: How can degradation products or impurities be profiled?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat, light, and acidic/alkaline conditions. Analyze degradants via LCMS/MS .
- Impurity Tracking: Use reference standards (e.g., 2-(4-ethylphenyl)propanoic acid analogs) to identify common byproducts (e.g., hydrolysis products) .
- High-Resolution Mass Spectrometry (HRMS): Assign exact masses to trace impurities (e.g., methyl ester hydrolysis to carboxylic acid) .
Basic: What are its applications in medicinal chemistry research?
Methodological Answer:
- Intermediate for Drug Candidates: Used to synthesize trifluoromethyl-containing analogs targeting enzymes (e.g., kinase inhibitors) or receptors (e.g., GPCR modulators) .
- Protease Substrate Mimetics: The amino ester motif mimics peptide bonds in protease activity assays .
Advanced: How does the trifluoromethyl group influence bioactivity?
Methodological Answer:
- Metabolic Stability: The CF₃ group reduces oxidative metabolism, enhancing half-life in vivo .
- Electron-Withdrawing Effects: Modulates pKa of adjacent amino groups, affecting binding affinity to targets like serine hydrolases .
- Comparative Studies: Replace CF₃ with CH₃ or Cl in analogs to quantify steric/electronic contributions via IC₅₀ or Ki assays .
Basic: What safety precautions are required for handling?
Methodological Answer:
- PPE: Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact (H303+H313+H333 hazard codes) .
- Waste Disposal: Neutralize acidic reaction mixtures (e.g., TFA) with bicarbonate before disposal .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Assay Validation: Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding assays) .
- Structural Confirmation: Ensure compound integrity via X-ray crystallography or 2D NMR if bioactivity discrepancies arise .
Basic: What solvents are compatible with this compound?
Methodological Answer:
- Polar Solvents: Methanol, DMSO, and dichloromethane (stable for 24 hours at 25°C) .
- Avoid Protic Acids: Prolonged exposure to HCl or H₂SO₄ may hydrolyze the ester .
Advanced: How to design SAR studies for derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
